Epetraborole

描述

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

属性

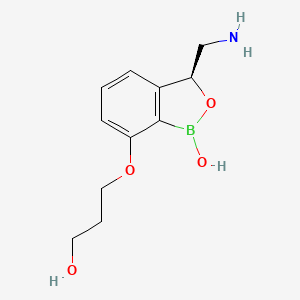

IUPAC Name |

3-[[(3S)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10/h1,3-4,10,14-15H,2,5-7,13H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQIIDINBDJDKL-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(C2=C(C=CC=C2OCCCO)[C@H](O1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148913 | |

| Record name | GSK-2251052 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093643-37-8 | |

| Record name | Epetraborole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093643378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epetraborole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11744 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-2251052 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPETRABOROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MC93Z2DF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epetraborole: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole (formerly GSK2251052) is a novel, boron-containing antimicrobial agent belonging to the aminomethyl benzoxaborole class. It represents a significant advancement in the fight against multidrug-resistant bacteria due to its unique mechanism of action, which targets a highly conserved bacterial enzyme essential for protein synthesis. This technical guide provides an in-depth overview of the discovery, a detailed synthesis pathway, mechanism of action, and key experimental data related to this compound.

Discovery and Development

This compound was discovered through efforts to optimize the benzoxaborole scaffold for antibacterial activity.[1] The addition of a 3-aminomethyl group to the core structure enhanced interactions with the target enzyme, while a 7-O-propanol substituent provided a novel interaction with the tRNA molecule.[1] This rational design approach led to a clinical candidate with potent activity against a broad spectrum of Gram-negative bacteria.[1] this compound has been investigated in clinical trials for complicated urinary tract infections and, more recently, for nontuberculous mycobacterial (NTM) lung disease, including infections caused by Mycobacterium avium complex (MAC).[2][3][4]

Synthesis Pathway

The chemical synthesis of this compound involves a multi-step process, starting from commercially available precursors. The following is a detailed description of the synthesis of the hydrochloride salt of this compound.

Step 1: Synthesis of 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde (Compound C)

A mixture of 2-bromo-4-fluoro-benzaldehyde, sodium carbonate, and 2-benzyloxy propanol in anhydrous dimethyl sulfoxide (DMSO) is heated.[5] After cooling and extraction with ethyl acetate, the resulting residue is purified by flash chromatography to yield 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde.[5]

Step 2: Borylation to form Compound D

Compound C is dissolved in dry dimethylformamide (DMF) with potassium acetate and bis(pinacolato)diboron.[5] The mixture is degassed, and a palladium catalyst (PdCl2(dppf)·DCM) is added.[5] The reaction is heated, and after completion, the product is filtered and the solvent is evaporated.[5]

Step 3: Nitromethane Addition

Compound D is dissolved in tetrahydrofuran (THF) and added to an ice-cold solution of sodium hydroxide.[5] Nitromethane is then added dropwise, and the reaction is stirred overnight.[5] After acidification and extraction, the crude product is purified by flash chromatography.[5]

Step 4: Final Product Formation

The intermediate from the previous step is further processed to yield the final this compound compound. The specifics of the final deprotection and salt formation steps are proprietary but generally involve standard organic chemistry techniques.

A generalized workflow for the synthesis is depicted below:

Caption: High-level overview of the this compound synthesis pathway.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

This compound exerts its antibacterial effect by inhibiting bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNALeu) during protein synthesis.[6] This inhibition occurs through a unique mechanism known as the oxaborole tRNA-trapping (OBORT) mechanism.

The boron atom in the benzoxaborole core of this compound forms a covalent adduct with the cis-diol of the terminal adenosine (A76) of tRNALeu. This this compound-tRNALeu adduct then binds to the editing site of the LeuRS enzyme, effectively trapping the tRNA in a non-productive state. This prevents the catalytic cycle of the enzyme from proceeding, leading to a depletion of charged leucyl-tRNALeu and subsequent cessation of protein synthesis, ultimately resulting in bacterial cell death.

References

- 1. medkoo.com [medkoo.com]

- 2. 593. Population Pharmacokinetic Model Development for this compound and Mycobacterium avium Complex (MAC) Lung Disease Patients Using Data from Phase 1 and 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AN2 reports topline results from Phase Ib trial of oral this compound [clinicaltrialsarena.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of Epetraborole

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental protocols for this compound (formerly GSK2251052, AN3365), a novel boron-containing antimicrobial agent. This compound is a potent inhibitor of bacterial leucyl-tRNA synthetase and is under development for the treatment of serious infections, including those caused by nontuberculous mycobacteria (NTM) and Gram-negative bacteria.[1][2][3][4]

Core Physicochemical Properties

This compound is a small molecule, aminomethyl benzoxaborole antibiotic.[2][5] Its key physicochemical characteristics are summarized in the table below, providing essential data for formulation, experimental design, and computational modeling.

| Property | Value | Source(s) |

| Chemical Structure | 3-[[(3S)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol | [6] |

| Molecular Formula | C₁₁H₁₆BNO₄ | [6][7] |

| Molecular Weight | 237.06 g/mol | [6][7][8] |

| Molecular Weight (HCl Salt) | 273.52 g/mol | [9][10] |

| CAS Number | 1093643-37-8 | [6][8] |

| pKa (Strongest Acidic) | 7.92 | [11] |

| pKa (Strongest Basic) | 9.28 | [11] |

| Polar Surface Area | 84.94 Ų | [11][12] |

| LogD | -0.23 | [5] |

| Hydrogen Bond Acceptors | 5 | [11][12] |

| Hydrogen Bond Donors | 3 | [11][12] |

| Rotatable Bonds | 5 | [11][12] |

| Aqueous Solubility (H₂O) | ≥ 28 mg/mL (102.37 mM) | [9][10] |

| DMSO Solubility | 200 mg/mL (731.21 mM); requires ultrasonic agitation | [10] |

Mechanism of Action: Leucyl-tRNA Synthetase Inhibition

This compound exerts its antibacterial effect by inhibiting bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme required for protein synthesis.[5][13][14] The mechanism, known as the oxaborole tRNA-trapping (OBORT) mechanism, involves a multi-step process.[15]

-

This compound enters the bacterial cell.

-

The boron atom in this compound's structure forms a covalent adduct with the 2' and 3'-hydroxyl groups (cis-diols) of the terminal adenosine on an uncharged leucyl-tRNA (tRNALeu).[5][16]

-

This this compound-tRNALeu adduct then binds with high affinity to the editing domain of the LeuRS enzyme.[15][16]

-

By trapping the tRNALeu in the editing site, this compound prevents the enzyme from performing its primary function: attaching leucine to its cognate tRNA at the aminoacylation site.[5][16]

-

The resulting depletion of charged leucyl-tRNA halts bacterial protein synthesis, leading to bacteriostasis and cell death.[13][16]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 1704. This compound, a Novel Bacterial Leucyl-tRNA Synthetase Inhibitor, Demonstrates Potent Efficacy and Improves Efficacy of Standard of Care Regimen Against Mycobacterium avium complex in a Chronic Mouse Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Evaluation of Drug-Drug Interaction Potential of this compound, a Novel Bacterial Leucyl-tRNA Synthetase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. an2therapeutics.com [an2therapeutics.com]

- 6. This compound | C11H16BNO4 | CID 46836890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. This compound hydrochloride | Antibacterial | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. an2therapeutics.com [an2therapeutics.com]

- 14. This compound by AN2 Therapeutics for Burkholderia pseudomallei Infections (Melioidosis): Likelihood of Approval [pharmaceutical-technology.com]

- 15. journals.asm.org [journals.asm.org]

- 16. This compound, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Epetraborole Binding to Leucyl-tRNA Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epetraborole is a novel boron-based antimicrobial agent that targets leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis. This technical guide provides an in-depth analysis of the structural and thermodynamic basis of this compound's interaction with LeuRS. By leveraging crystallographic and calorimetric data, we elucidate the mechanism of inhibition and provide detailed experimental protocols for the characterization of this interaction. This document is intended to serve as a comprehensive resource for researchers in infectious diseases and drug development.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. This compound (formerly GSK2251052 and AN3365) is a promising candidate from the benzoxaborole class of compounds with potent activity against a range of Gram-negative and some Gram-positive bacteria.[1] Its primary target is leucyl-tRNA synthetase (LeuRS), a crucial enzyme responsible for attaching leucine to its cognate tRNA (tRNALeu) during protein synthesis.[2][3] Inhibition of LeuRS leads to the cessation of protein synthesis and ultimately bacterial cell death.

This guide delves into the structural details of the this compound-LeuRS interaction, providing a comprehensive overview of the binding thermodynamics and the key molecular interactions that drive this inhibition.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the editing domain of LeuRS.[4][5] The catalytic cycle of LeuRS involves two main steps: the aminoacylation of tRNALeu at the synthetic site and a proofreading or editing step at a distinct editing site to remove mischarged amino acids. This compound exploits the editing mechanism by forming a stable adduct with tRNALeu within the editing site. Specifically, the boron atom of this compound forms a covalent bond with the cis-diol of the terminal adenosine of tRNALeu, creating a stable tRNALeu-epetraborole adduct that becomes trapped in the editing site.[4] This trapping prevents the catalytic turnover of the enzyme, leading to a halt in protein synthesis.

Quantitative Data on this compound-LeuRS Binding

The binding of this compound to the editing domain of LeuRS has been characterized using biophysical techniques, primarily Isothermal Titration Calorimetry (ITC). The thermodynamic parameters provide a quantitative measure of the binding affinity and the forces driving the interaction.

Thermodynamic Parameters of this compound Binding to LeuRS Editing Domain

ITC experiments have been conducted to determine the binding thermodynamics of this compound to the editing domain of LeuRS from Mycobacterium abscessus and Mycobacterium tuberculosis. The results are summarized in the table below.

| Organism | Dissociation Constant (Kd) (µM) | Gibbs Free Energy (ΔG) (kcal/mol) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) |

| M. abscessus | 0.23 | -9.0 | -3.5 | -5.5 |

| M. tuberculosis | 1.7 | -7.9 | -4.6 | -3.3 |

Data sourced from Sullivan JR, et al. PLoS Pathog. 2021.[6]

In Vitro Antibacterial Activity of this compound

The in vitro efficacy of this compound has been evaluated against a variety of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of its antibacterial potency.

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Mycobacterium abscessus | Clinical Isolates | 0.03 - 0.25 | 0.06 | 0.12 |

| Escherichia coli | ATCC 25922 | 0.5 - 4 | - | - |

| Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 4 | - | - |

| Staphylococcus aureus | ATCC 29213 | - | - | - |

Data compiled from multiple sources.[7][8][9]

Structural Analysis of the this compound-LeuRS Complex

The three-dimensional structure of the M. abscessus LeuRS editing domain in complex with an this compound-adenosine monophosphate (AMP) adduct has been determined by X-ray crystallography (PDB ID: 7N12).[10][11] This structure provides critical insights into the molecular basis of this compound's inhibitory activity.

The crystal structure reveals that the this compound-AMP adduct binds within the editing active site of LeuRS. The aminomethyl group of this compound forms key hydrogen bonds with the protein, while the boron atom is covalently linked to the ribose of AMP, mimicking the terminal adenosine of tRNALeu.[7] This structural arrangement effectively locks the inhibitor in the active site, preventing the binding and hydrolysis of misacylated tRNALeu.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the this compound-LeuRS interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for quantifying the thermodynamic parameters of binding interactions.

Objective: To determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of this compound binding to the LeuRS editing domain.

Materials:

-

Purified LeuRS editing domain protein

-

This compound solution of known concentration

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol)

-

Hamilton syringe

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the purified LeuRS protein against the ITC buffer to ensure buffer matching.

-

Dissolve this compound in the final dialysis buffer to the desired concentration.

-

Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.

-

Accurately determine the concentrations of both the protein and this compound solutions.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the stirring speed (e.g., 750 rpm).

-

Set the reference power (e.g., 5 µcal/sec).

-

-

Titration:

-

Load the LeuRS protein solution (e.g., 20-50 µM) into the sample cell.

-

Load the this compound solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

-

Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of larger injections (e.g., 2 µL) with sufficient spacing between injections to allow for a return to baseline (e.g., 180 seconds).[12]

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, ΔH, and n.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Figure 1: Experimental workflow for Isothermal Titration Calorimetry.

X-ray Crystallography

X-ray crystallography is used to determine the three-dimensional structure of the this compound-LeuRS complex at atomic resolution.

Objective: To obtain a high-resolution crystal structure of the LeuRS editing domain in complex with this compound.

Materials:

-

Purified LeuRS editing domain protein (e.g., M. abscessus LeuRS303-498)

-

This compound

-

Adenosine monophosphate (AMP)

-

Crystallization plates (e.g., 96-well sitting-drop plates)

-

Crystallization reservoir solution (100 mM HEPES pH 7.5, 2% PEG400, 2.1 M ammonium sulfate, 10 mM AMP, 1 mM this compound, 15% glycerol)[11]

-

Cryoprotectant (if not included in the reservoir solution)

-

X-ray source (synchrotron or in-house) and detector

Protocol:

-

Protein Expression and Purification:

-

Overexpress the LeuRS editing domain construct in a suitable expression system (e.g., E. coli).

-

Purify the protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

-

Crystallization:

-

Concentrate the purified protein to a suitable concentration (e.g., 10-20 mg/mL).

-

Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.

-

Mix the protein solution with the reservoir solution in a 1:1 ratio.

-

Incubate the crystallization plates at a constant temperature (e.g., 20°C).

-

Monitor the drops for crystal growth over several days to weeks.

-

-

Crystal Harvesting and Cryo-cooling:

-

Carefully remove a single crystal from the drop using a cryo-loop.

-

If the crystallization condition does not contain a cryoprotectant, briefly soak the crystal in a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystal in liquid nitrogen.

-

-

Data Collection and Processing:

-

Mount the cryo-cooled crystal on the X-ray beamline.

-

Collect a complete diffraction dataset.

-

Process the diffraction data (indexing, integration, and scaling) using appropriate software (e.g., HKL2000, XDS).

-

-

Structure Solution and Refinement:

-

Solve the phase problem using molecular replacement with a known structure of a homologous protein as a search model.

-

Build the initial model of the protein-ligand complex into the electron density map.

-

Refine the model against the diffraction data using refinement software (e.g., PHENIX, REFMAC5).

-

Validate the final structure using tools like MolProbity.

-

Figure 2: Workflow for X-ray crystallography of the LeuRS-epetraborole complex.

Signaling Pathways and Logical Relationships

The inhibition of LeuRS by this compound has a direct impact on the central dogma of molecular biology, specifically targeting protein synthesis.

Figure 3: Inhibition of protein synthesis by this compound.

Conclusion

The structural and thermodynamic analysis of this compound's interaction with leucyl-tRNA synthetase provides a clear understanding of its mechanism of action. The formation of a stable adduct with tRNALeu in the editing site of LeuRS is a novel inhibitory mechanism that can be exploited for the development of new antibacterial agents. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers working on the development of next-generation antibiotics targeting aminoacyl-tRNA synthetases. Further investigation into the binding kinetics and the structural basis of resistance will be crucial for the successful clinical application of this compound and other benzoxaboroles.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. an2therapeutics.com [an2therapeutics.com]

- 3. an2therapeutics.com [an2therapeutics.com]

- 4. Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of this compound against Mycobacterium abscessus is increased with norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. In vitro susceptibility of 147 international clinical Mycobacterium abscessus isolates to this compound and comparators by broth microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]

An In-depth Technical Guide to the Early-Stage In Vitro Evaluation of Epetraborole's Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole (EBO) is an investigational, orally bioavailable, boron-containing antimicrobial agent belonging to the benzoxaborole class.[1][2][3] It is being developed for the treatment of serious infections, including those caused by nontuberculous mycobacteria (NTM) and Gram-negative bacteria.[4][5] this compound's novel mechanism of action involves the inhibition of a crucial enzyme in bacterial protein synthesis, leucyl-tRNA synthetase (LeuRS).[1][4][6] This document provides a comprehensive technical overview of the methodologies and findings from early-stage in vitro evaluations of this compound's antimicrobial activity.

Mechanism of Action: Leucyl-tRNA Synthetase Inhibition

This compound exerts its antibacterial effect by targeting and inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme that catalyzes the attachment of leucine to its corresponding transfer RNA (tRNALeu), a critical step in protein synthesis.[4][7]

The inhibition occurs through a unique mechanism known as the oxaborole tRNA-trapping (OBORT) mechanism.[8] The boron atom in the this compound structure forms a stable adduct with the terminal adenosine of uncharged tRNALeu. This this compound-tRNALeu adduct then binds to the editing domain of the LeuRS enzyme.[7][8] This trapping of tRNALeu in the editing site effectively blocks the enzyme's function, preventing the synthesis of leucyl-tRNALeu and ultimately halting protein synthesis, which leads to bacterial cell death.[7][8]

Quantitative In Vitro Activity

This compound has demonstrated potent in vitro activity against a range of clinically important mycobacteria and Gram-negative pathogens.

Activity against Mycobacterium abscessus

This compound shows consistent and potent activity against M. abscessus, including its various subspecies and drug-resistant phenotypes.[2][5]

Table 1: this compound MIC Distribution for M. abscessus Clinical Isolates

| Organism/Subspecies | No. of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

|---|---|---|---|---|---|

| M. abscessus (Overall) | 147 | 0.03 - 0.25 | 0.06 | 0.12 | [2][5] |

| M. abscessus subsp. abscessus | 101 | 0.03 - 0.25 | 0.06 | 0.12 | [2][5] |

| M. abscessus subsp. bolletii | 6 | 0.06 - 0.12 | 0.06 | 0.12 | [2][5] |

| M. abscessus subsp. massiliense | 40 | 0.03 - 0.12 | 0.06 | 0.12 | [2][5] |

| M. abscessus (Amikacin-Resistant) | 18 | 0.03 - 0.25 | 0.06 | 0.12 | [5] |

| M. abscessus (Clarithromycin-Resistant) | 95 | 0.03 - 0.25 | 0.06 | 0.12 | [5] |

| M. abscessus (Overall) | 59 | N/A | 0.25 | 0.5 |[9] |

Activity against Mycobacterium avium Complex (MAC)

This compound is also active against MAC isolates, including those resistant to standard-of-care agents like clarithromycin.[1]

Table 2: this compound MIC Distribution for MAC Clinical Isolates

| Organism/Subspecies | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|---|---|

| MAC (Japanese Isolates) | 110 | 0.25 - 16 | 2 | 4 | [1] |

| M. avium | 17 | N/A | 2 (mg/L) | 16 (mg/L) | [9] |

| M. intracellulare | 26 | N/A | 4 (mg/L) | 8 (mg/L) | [9] |

| Clarithromycin-Resistant MAC | 4 | 0.25 - 2 | N/A | N/A |[1] |

Activity against Other Mycobacteria and Gram-Negative Bacteria

Table 3: this compound MIC Distribution for Other Pathogens

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|---|---|

| Burkholderia pseudomallei | 16 | 0.25 - 4 | N/A | N/A | [10] |

| M. kansasii | 20 | N/A | 16 (mg/L) | 16 (mg/L) | [9] |

| M. tuberculosis | 21 | N/A | 2 (mg/L) | 8 (mg/L) |[9] |

Drug Combination and Resistance Frequency

In vitro combination studies, often performed using a checkerboard assay format, show that this compound's activity is not antagonized by key standard-of-care drugs used for NTM treatment.[3][11] Interactions are largely indifferent, with some synergy or additive effects observed with ethambutol against MAC strains.[3][11]

The spontaneous frequency of resistance to this compound in M. abscessus has been calculated to be approximately 5.4 x 10-8 per CFU.[8] For M. avium, the resistance frequency ranged from 1.58 x 10-7 to 8.48 x 10-9 when selected on agar with 2x to 8x the MIC.[3][11] Importantly, combining this compound with other antimicrobials can significantly lower the frequency of resistance development by over 700-fold.[3][11] Resistance that does emerge is typically associated with missense mutations in the editing domain of the leuS gene, confirming its on-target activity.[8]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate in vitro evaluation of a novel antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the standard method for determining the MIC of this compound against mycobacteria, performed according to the Clinical and Laboratory Standards Institute (CLSI) M24-A3 guidelines.[1][2]

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Drug Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Middlebrook 7H9 broth supplemented with OADC.[10][12]

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 37°C for the appropriate duration (e.g., 3-5 days for rapidly growing mycobacteria, longer for slow growers).[10][13]

-

Result Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay determines the bactericidal or bacteriostatic nature of this compound over time.

Protocol:

-

Culture Preparation: Prepare an early exponential phase mycobacterial culture (e.g., 107 CFU/mL) in a suitable broth.[14]

-

Drug Exposure: Add this compound at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 5x MIC), to separate culture flasks.[14] Include a drug-free growth control.

-

Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72, 96, 120 hours), withdraw an aliquot from each flask.

-

CFU Counting: Perform serial ten-fold dilutions of each sample in sterile saline or PBS and plate onto appropriate agar (e.g., Middlebrook 7H11).

-

Incubation and Analysis: Incubate the plates until colonies are visible. Count the colonies to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time to generate killing curves.

Intracellular Activity Assay

This protocol assesses the ability of this compound to kill mycobacteria residing within host cells, such as macrophages.

Protocol:

-

Cell Culture: Seed and differentiate macrophage-like cells (e.g., murine bone marrow-derived macrophages (mBMDMs) or THP-1 cells) in 96-well plates.[10][14]

-

Infection: Infect the macrophage monolayer with a suspension of mycobacteria at a defined multiplicity of infection (MOI), typically 1:1.[14]

-

Removal of Extracellular Bacteria: After an initial incubation period (e.g., 3 hours), wash the cells with PBS and treat with a high concentration of an aminoglycoside like amikacin (e.g., 250 µg/mL) for a short duration (e.g., 1 hour) to kill any remaining extracellular bacteria.[14]

-

Drug Treatment: Wash the cells again and add fresh culture medium containing various concentrations of this compound.

-

Lysis and Plating: At desired time points, lyse the macrophages using a gentle detergent (e.g., Triton X-100) to release the intracellular bacteria.

-

CFU Enumeration: Serially dilute the lysate and plate on agar to determine the intracellular bacterial load (CFU/mL).

Spontaneous Resistance Frequency Determination

This experiment quantifies the rate at which resistant mutants arise in a bacterial population upon exposure to the drug.

Protocol:

-

Inoculum Preparation: Grow a large volume of bacterial culture to a high density (e.g., >109 CFU/mL).

-

Plating: Plate a known quantity of the high-density culture onto agar plates containing this compound at concentrations that are multiples of the MIC (e.g., 2x, 4x, 8x MIC).[3] Simultaneously, plate serial dilutions of the culture onto drug-free agar to determine the total viable count (CFU/mL) of the original inoculum.

-

Incubation: Incubate all plates until colonies appear.

-

Confirmation and Calculation: Count the number of colonies that grow on the drug-containing plates. The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells in the initial inoculum.[8] Confirmed resistance by re-streaking colonies on drug-containing agar.[8]

Conclusion

The early-stage in vitro evaluation of this compound consistently demonstrates its potent antimicrobial activity against key pathogenic mycobacteria, including multi-drug resistant strains of M. abscessus and M. avium complex. Its novel mechanism of action, targeting LeuRS, results in a low frequency of resistance and a lack of cross-resistance with existing antimicrobials.[5][11] The detailed experimental protocols outlined provide a robust framework for the continued investigation and characterization of this promising therapeutic candidate. These data strongly support the ongoing clinical development of this compound for the treatment of challenging NTM lung diseases.[2][5]

References

- 1. 2135. This compound in vitro Activity Against Mycobacterium avium complex Recent Clinical Isolates from Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro susceptibility of 147 international clinical Mycobacterium abscessus isolates to this compound and comparators by broth microdilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. an2therapeutics.com [an2therapeutics.com]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. This compound, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Mycobacteria susceptibility to this compound: how far can it go?: Ingenta Connect [ingentaconnect.com]

- 10. an2therapeutics.com [an2therapeutics.com]

- 11. academic.oup.com [academic.oup.com]

- 12. an2therapeutics.com [an2therapeutics.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Epetraborole spectrum of activity against Gram-negative bacteria

An In-depth Technical Guide on the Spectrum of Activity of Epetraborole Against Gram-negative Bacteria

Introduction

This compound (EBO) is a novel, boron-containing small molecule antibiotic with a unique mechanism of action.[1][2] It is an inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme required for protein synthesis.[1][3][4][5] By targeting LeuRS, this compound effectively halts the process of attaching leucine to its corresponding transfer RNA (tRNA), thereby blocking the production of proteins and inhibiting bacterial growth.[2][4][5] This distinct mechanism provides a promising avenue for treating infections caused by various bacterial pathogens, including a range of Gram-negative bacteria.[3][4] Initially developed for complicated urinary tract and intra-abdominal infections, its development for these indications was halted due to the emergence of resistance in a Phase II trial.[3][6][7] However, this compound continues to be evaluated for other challenging infections, such as those caused by nontuberculous mycobacteria (NTM) and Burkholderia pseudomallei, the causative agent of melioidosis.[1][3][5] This guide provides a detailed overview of its in vitro activity against key Gram-negative bacteria, the experimental protocols used for its evaluation, and a visualization of its mechanism of action.

In Vitro Spectrum of Activity

This compound has demonstrated potent in vitro activity against a variety of clinically significant Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: this compound MIC Values for Quality Control and Specific Strains

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 0.5 - 4 | [8] |

| Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 4 | [8] |

| Pseudomonas aeruginosa | ATCC 27853 | 2 | [3][5] |

| Burkholderia pseudomallei | 1026b | 1 | [9] |

Table 2: this compound MIC₅₀ and MIC₉₀ Values for Key Gram-negative Pathogens

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

| Bacterial Species | Isolate Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Pseudomonas aeruginosa | Wild-type & Carbapenem-resistant | 2 | 8 | [2] |

| Klebsiella pneumoniae | Not Specified | 1 | 2 | [2] |

| Acinetobacter baumannii | Not Specified | 2 | 8 | [2] |

| Acinetobacter baumannii | Multidrug-resistant | 8 | 16 | [2] |

| Stenotrophomonas maltophilia | Not Specified | 2 | 4 | [2] |

| Burkholderia cepacia | Not Specified | 8 | 32 | [2] |

| Burkholderia pseudomallei | Diverse Clinical Panel | 1 (mode) | 4 (range) | [3] |

Experimental Protocols

The in vitro activity of this compound is typically determined using standardized antimicrobial susceptibility testing methods, primarily broth microdilution, in accordance with guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][5][10][11][12]

Broth Microdilution Method

-

Media Preparation : Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium used for susceptibility testing of non-fastidious, rapidly growing aerobic bacteria.[3][5]

-

Inoculum Preparation :

-

Bacterial isolates are grown on an appropriate agar medium to obtain fresh, pure colonies.

-

A suspension of the bacterial growth is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[5]

-

-

Drug Dilution : this compound is serially diluted in the microtiter plate to cover a range of concentrations, typically from 0.03 to 64 µg/mL.[3][5]

-

Incubation : The inoculated plates are incubated at 37°C for 18-24 hours under ambient air conditions.[3][5]

-

MIC Determination : Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth. Quality control strains, such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853, are included in each run to ensure the accuracy and reproducibility of the results.[5][9]

Visualizations

Mechanism of Action

This compound's mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS) through a unique oxaborole tRNA-trapping (OBORT) mechanism.[4][13] The boron atom in this compound forms a stable adduct with the terminal adenosine of uncharged tRNALeu, and this complex then binds to the editing site of the LeuRS enzyme, effectively trapping it and preventing the synthesis of leucyl-tRNALeu, which is essential for protein synthesis.[4][5][13]

Caption: Mechanism of this compound Action

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method used to determine the MIC of this compound.

Caption: Broth Microdilution Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. an2therapeutics.com [an2therapeutics.com]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DS86760016, a Leucyl-tRNA Synthetase Inhibitor, Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. an2therapeutics.com [an2therapeutics.com]

- 11. In vitro susceptibility of 147 international clinical Mycobacterium abscessus isolates to this compound and comparators by broth microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2135. This compound in vitro Activity Against Mycobacterium avium complex Recent Clinical Isolates from Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

Epetraborole: An In-Depth Technical Guide on Initial Screening Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening of epetraborole, a novel boron-containing antibiotic, against a range of clinically relevant bacterial isolates. This compound is an inhibitor of the bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][3] Its unique mechanism of action makes it a promising candidate for the treatment of infections caused by multidrug-resistant organisms.[4][5]

Mechanism of Action

This compound targets and inhibits the leucyl-tRNA synthetase (LeuRS), a crucial enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA) during protein synthesis.[5][6][7] By binding to the editing site of the LeuRS enzyme, this compound effectively blocks the synthesis of leucyl-tRNALeu, leading to a cessation of protein production and subsequent bacterial cell death.[5][6] This novel mechanism of action reduces the likelihood of cross-resistance with existing antibiotic classes.[4]

Antimicrobial Activity: In Vitro Data

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various clinical isolates. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Mycobacterium avium Complex (MAC)

This compound has demonstrated potent activity against clinical isolates of Mycobacterium avium complex (MAC), a group of nontuberculous mycobacteria that can cause severe lung disease.[1][8]

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| M. avium complex | 110 | 0.25 - 16 | 2 | 4 | [1] |

| M. avium complex | 51 | 0.25 - 8 | 2 | 8 | [9] |

Table 1: this compound Activity against Mycobacterium avium Complex Clinical Isolates.

Notably, this compound maintained its activity against clarithromycin-resistant MAC isolates, with MIC values ranging from 0.25 to 2 µg/mL for four such isolates.[1][8]

Mycobacterium abscessus

Mycobacterium abscessus is a rapidly growing, multidrug-resistant nontuberculous mycobacterium. This compound has shown promising in vitro activity against a large collection of international clinical isolates of M. abscessus.[10][11]

| Organism | No. of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| M. abscessus | 147 | 0.03 - 0.25 | 0.06 | 0.12 | [10] |

Table 2: this compound Activity against Mycobacterium abscessus Clinical Isolates.

The activity of this compound was consistent across different subspecies and resistance phenotypes of M. abscessus.[10][11]

Gram-Negative Bacilli

This compound has also been evaluated against a panel of Gram-negative bacteria, including clinically important pathogens.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Pseudomonas aeruginosa | 2 | 8 | [12] |

| Klebsiella pneumoniae | 1 | 2 | [12] |

| Acinetobacter baumannii | 2 | 8 | [12] |

| Stenotrophomonas maltophilia | 2 | 4 | [12] |

Table 3: this compound Activity against Gram-Negative Clinical Isolates.

Furthermore, this compound exhibited inhibitory activity against Burkholderia pseudomallei, the causative agent of melioidosis, with MICs ranging from 0.25 to 4 µg/mL across 13 clinical and three reference strains.[13] For one strain of B. pseudomallei, the MIC was 1 µg/mL at a standard inoculum of 5 × 10⁵ CFU/mL.[4]

Experimental Protocols

The determination of this compound's in vitro activity against clinical isolates predominantly follows standardized antimicrobial susceptibility testing methods.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. The general workflow is as follows:

Detailed Methodology:

-

Isolate Preparation: Clinical isolates are cultured on appropriate agar media to obtain pure colonies. A suspension of the bacteria is prepared in a suitable broth and adjusted to a standardized turbidity, typically a 0.5 McFarland standard.[13]

-

Drug Dilution: this compound is serially diluted in a liquid growth medium, such as cation-adjusted Mueller-Hinton broth (CAMHB), in microtiter plates.[8][13] For mycobacteria, Middlebrook 7H9 broth supplemented with 5% oleic acid-albumin-dextrose-catalase (OADC) may be used.[2][8]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[13]

-

Incubation: The plates are incubated at a temperature and duration appropriate for the specific organism being tested. For many bacteria, this is 35-37°C for 16-20 hours.[13] For slower-growing organisms like Mycobacterium avium complex, incubation can extend from 7 to 14 days.[8]

-

MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.[11]

This standardized methodology, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensures the reproducibility and comparability of results across different studies.[1][8][13]

Conclusion

The initial screening of this compound against a diverse range of clinical isolates demonstrates its potent in vitro activity, particularly against challenging pathogens like Mycobacterium avium complex, Mycobacterium abscessus, and various Gram-negative bacteria. Its novel mechanism of action, targeting leucyl-tRNA synthetase, makes it a valuable candidate for further development in the fight against antimicrobial resistance. The data presented in this guide underscore the potential of this compound as a new therapeutic option for difficult-to-treat bacterial infections. Further clinical evaluation is warranted to establish its safety and efficacy in patients.[10]

References

- 1. 2135. This compound in vitro Activity Against Mycobacterium avium complex Recent Clinical Isolates from Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. an2therapeutics.com [an2therapeutics.com]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. an2therapeutics.com [an2therapeutics.com]

- 9. an2therapeutics.com [an2therapeutics.com]

- 10. academic.oup.com [academic.oup.com]

- 11. In vitro susceptibility of 147 international clinical Mycobacterium abscessus isolates to this compound and comparators by broth microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. an2therapeutics.com [an2therapeutics.com]

The Novelty of Epetraborole: A Benzoxaborole Antibiotic Redefining Leucyl-tRNA Synthetase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Epetraborole (formerly GSK2251052, AN3365) is a first-in-class, boron-based antibiotic belonging to the benzoxaborole chemical class.[1] Its novelty lies in a distinct mechanism of action: the inhibition of bacterial leucyl-tRNA synthetase (LeuRS) through a unique oxaborole tRNA-trapping (OBORT) mechanism.[1][2] This mechanism circumvents existing resistance pathways that affect other antibiotic classes, positioning this compound as a critical tool against difficult-to-treat pathogens.[3] Initially developed for Gram-negative infections, its journey has pivoted towards addressing high unmet needs in nontuberculous mycobacterial (NTM) lung disease and melioidosis.[1][4] This guide provides a comprehensive technical overview of this compound, detailing its mechanism, spectrum of activity, preclinical and clinical data, and the experimental methodologies used in its evaluation.

The Benzoxaborole Core and Novel Mechanism of Action

Benzoxaboroles are a versatile class of boron-heterocyclic compounds gaining significant interest in medicinal chemistry for their unique biological activities.[5] The key to their function is the boron atom, which acts as a Lewis acid capable of forming stable, reversible covalent bonds with diol-containing biological molecules.[6]

This compound leverages this chemistry to target LeuRS, an essential enzyme responsible for attaching leucine to its corresponding transfer RNA (tRNALeu), a critical step in protein synthesis.[7][8]

The Oxaborole tRNA-Trapping (OBORT) Mechanism: this compound's inhibitory action is not a simple competitive binding at the active site. Instead, it operates via the sophisticated OBORT mechanism:[2][5][9]

-

This compound enters the editing site of the LeuRS enzyme, a domain responsible for proofreading and hydrolyzing incorrectly charged tRNAs.[8][10]

-

Inside the editing site, the boron atom of this compound forms a stable covalent adduct with the 2'- and 3'-hydroxyl groups (a cis-diol) of the terminal adenosine (A76) of an uncharged tRNALeu molecule.[8][10]

-

This this compound-tRNALeu adduct becomes trapped within the editing site, effectively locking the enzyme in an inactive state.[2]

-

The sequestration of LeuRS prevents the leucylation of tRNA, halting protein synthesis and leading to bacterial cell death.[8]

This unique trapping mechanism is distinct from all other classes of protein synthesis inhibitors, providing a powerful tool against bacteria that have developed resistance to conventional antibiotics.

Spectrum of Activity and Quantitative Data

This compound has demonstrated a broad spectrum of activity against several clinically significant pathogens, particularly nontuberculous mycobacteria and certain Gram-negative bacteria.[7]

In Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) values are a key measure of an antibiotic's in vitro potency. This compound has shown potent activity against a wide range of clinical isolates.

| Pathogen | Isolate Type | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Citation(s) |

| Mycobacterium abscessus | Clinical (International) | 147 | 0.06 | 0.12 | 0.03 - 0.25 | [11] |

| M. abscessus | Clinical & ATCC 19977 | 9 | - | - | 0.031 - >2.0 | [12] |

| Mycobacterium avium Complex (MAC) | Clinical | 51 | 1 | 4 | 0.25 - 8 | [13] |

| Burkholderia pseudomallei | Clinical & Reference | 16 | - | - | 0.25 - 4 | [8][14] |

| Acinetobacter baumannii (MDR) | Clinical | - | 8 | - | - | [3] |

| Escherichia coli | ATCC 25922 | - | - | - | 0.5 - 4 | [3] |

| Pseudomonas aeruginosa | ATCC 27853 | - | - | - | 0.5 - 4 | [3] |

| M. tuberculosis (XDR) | Clinical | 1 | - | - | 0.5 | [15] |

| M. tuberculosis | Clinical (Susceptible & MDR) | 48 | 2 | 32 | 0.25 - 64 | [15] |

Notably, this compound's activity is maintained against isolates resistant to other standard-of-care antibiotics like clarithromycin and amikacin, indicating a lack of cross-resistance.[13]

In Vivo Efficacy

Preclinical animal models are crucial for evaluating the therapeutic potential of an antibiotic. This compound has demonstrated significant efficacy in reducing bacterial burden in various infection models.

| Infection Model | Pathogen / Strain | Host | Treatment Regimen | Efficacy Outcome | Citation(s) |

| Chronic Lung Infection | M. avium 2285R | C57BL/6 Mice | 1-500 mg/kg PO QD for 56 days | All doses significantly better than clarithromycin (250 mg/kg) | [16] |

| Chronic Lung Infection | M. avium Complex (4 strains) | C57BL/6 Mice | 200 mg/kg PO QD + SOC | 4.6 - 5.6 log10 CFU reduction (superior to SOC alone) | [12] |

| Lung Infection | M. abscessus ATCC 19977 | C3HeB/FeJ Mice | 25-50 mg/kg PO QD for 4 weeks | 1.1 log10 CFU reduction in lungs | [9][12] |

| Lung Infection | M. abscessus M9501 | C3HeB/FeJ Mice | 100 mg/kg PO QD for 4 weeks | 2.7 log10 CFU reduction in lungs (comparable to imipenem) | [9][17] |

| Lung Infection | M. abscessus ATCC 19977 | NOD.SCID Mice | 10 mg/kg PO QD + Norvaline | Improved efficacy compared to this compound alone | [8] |

| Acute Pulmonary Infection | B. pseudomallei | BALB/c Mice | (Dose not specified) | Equivalent efficacy to ceftazidime; Synergistic when combined | [8][14] |

Resistance and Mitigation Strategies

The emergence of resistance is a critical consideration for any new antibiotic. For this compound, resistance is primarily associated with missense mutations in the editing domain of the leuS gene, which encodes LeuRS.[5][18]

-

Clinical Experience: Rapid emergence of resistance was observed during a Phase II trial for complicated urinary tract infections, leading to its discontinuation for that indication.[2][9]

-

In Vitro Frequency: In M. abscessus, the spontaneous resistance frequency is relatively low (approx. 2 x 10-9), which is lower than observed in some Gram-negative bacteria.[8][18]

-

Mitigation Strategy: A novel strategy to combat resistance involves co-administration with the non-proteinogenic amino acid norvaline. This compound-resistant mutants with a compromised LeuRS editing domain cannot distinguish leucine from norvaline. This leads to the misincorporation of norvaline into proteins, resulting in toxicity and cell death.[8] Combination therapy with norvaline has been shown to limit the emergence of this compound resistance and improve in vivo efficacy in M. abscessus models.[8][19]

Clinical Development Pathway

This compound's clinical development has been a story of strategic redirection based on emerging data.

-

Initial Indication (Gram-Negative Infections): Developed by GlaxoSmithKline for complicated urinary tract and intra-abdominal infections.[1]

-

Setback: A Phase II trial was discontinued due to the rapid emergence of on-treatment bacterial resistance.[1][9]

-

Pivot to NTM (AN2 Therapeutics): AN2 Therapeutics acquired the asset and initiated the EBO-301 trial, a pivotal Phase 2/3 study for treatment-refractory Mycobacterium avium complex (MAC) lung disease.[1][20]

-

Second Setback: In 2024, the EBO-301 trial was terminated. While the drug was well-tolerated, it failed to meet the key microbiological endpoint of sputum culture conversion, indicating insufficient efficacy in this severely ill patient population.[1][21]

-

Future Direction (Melioidosis): The company now plans to initiate a Phase 2 study of this compound for melioidosis, a severe tropical disease caused by Burkholderia pseudomallei, and explore other programs from its boron chemistry platform.[18]

Detailed Experimental Protocols

The following are synthesized protocols for key experiments used in the evaluation of this compound, based on published methodologies.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the standard broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI).[12]

-

Materials: 96-well microtiter plates, Cation-Adjusted Mueller-Hinton Broth (CAMHB), bacterial isolates, this compound stock solution (e.g., 1 mg/mL in sterile deionized water), incubator. For mycobacteria, Middlebrook 7H9 broth with supplements like 5% OADC may be used.[12][13]

-

Procedure:

-

Dispense broth into all wells of a 96-well plate.

-

Create a two-fold serial dilution of this compound across the plate to achieve a final concentration range (e.g., 0.0039 µg/mL to 2 µg/mL).[12]

-

Prepare a bacterial inoculum from a culture grown to the exponential phase, adjusting its density to a 0.5 McFarland standard.

-

Dilute the standardized inoculum and add it to each well to achieve a final concentration of approximately 5 x 105 CFU/mL (or 105 CFU per well for mycobacteria).[12]

-

Include a growth control (no drug) and a sterility control (no bacteria) on each plate.

-

Incubate the plates at 35-37°C. Incubation time is typically 18-24 hours for most bacteria, but is extended to 3-5 days for M. abscessus.[11]

-

The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of bacterial growth.

-

Protocol: Checkerboard Synergy Assay

This assay is used to assess the interaction (synergy, indifference, or antagonism) between two antibiotics.[19][20]

-

Materials: 96-well microtiter plates, appropriate broth, bacterial inoculum, stock solutions of this compound and a second test antibiotic.

-

Procedure:

-

In a 96-well plate, prepare serial dilutions of this compound along the y-axis (rows).

-

Prepare serial dilutions of the second antibiotic along the x-axis (columns).

-

The result is a matrix where each well contains a unique concentration combination of the two drugs.

-

Inoculate the plate with the target bacterium as described in the MIC protocol.

-

Incubate the plate and read for growth inhibition.

-

The Fractional Inhibitory Concentration (FIC) Index is calculated for each well showing no growth:

-

FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FIC Index (FICI) = FICA + FICB

-

-

Interpretation: Synergy (FICI ≤ 0.5), Indifference (0.5 < FICI ≤ 4.0), Antagonism (FICI > 4.0).[19]

-

Protocol: Chronic Mouse Lung Infection Model for NTM

This model is used to evaluate in vivo efficacy against pathogens like M. avium complex.[16]

-

Animal Model: C57BL/6 mice are commonly used.

-

Procedure:

-

Infection: Mice are infected via pulmonary aerosol with a high inoculum (e.g., 1 x 1011 CFU) of the MAC strain. This establishes a chronic infection.[16]

-

Acclimatization: The infection is allowed to establish for a period, typically 28 days post-infection.

-

Treatment: Treatment is administered orally (PO) via gavage, once daily (QD). Dosing regimens for this compound have ranged from 1 mg/kg to 500 mg/kg.[16] Control groups may include a vehicle control and a standard-of-care comparator (e.g., clarithromycin).

-

Duration: Treatment is typically administered for an extended period, such as 56 days (8 weeks).[16]

-

Endpoint Evaluation: At the end of the treatment period (e.g., day 84 post-infection), mice are euthanized. The lungs are aseptically harvested, homogenized, and serial dilutions are plated on appropriate agar (e.g., Middlebrook 7H11).

-

Quantification: After incubation, colony-forming units (CFU) are counted. Efficacy is measured by the log10 reduction in lung CFU compared to the vehicle control group or the bacterial burden at the start of treatment.

-

Protocol: Zebrafish Embryo Model for M. abscessus

This model allows for rapid, high-throughput in vivo screening and visualization of infection dynamics.[1][10]

-

Animal Model: Zebrafish (Danio rerio) embryos, prized for their optical transparency.

-

Procedure:

-

Infection: At ~30 hours post-fertilization, embryos are micro-injected in the caudal vein with a suspension of fluorescently labeled M. abscessus (e.g., ~300 CFU).[1]

-

Treatment: At 1-day post-infection, infected embryos are transferred to 96-well plates. This compound is added directly to the water in the wells. The drug-containing water is renewed daily for up to 5 days.

-

Endpoint Evaluation:

-

Survival: Embryo survival is monitored daily and plotted on a survival curve.

-

Bacterial Burden: The fluorescent bacterial load and the formation of abscesses can be quantitatively measured using fluorescence microscopy.[1]

-

Index of Protection: A quantitative measure of drug efficacy can be calculated based on these fluorescence measurements.[1]

-

-

Conclusion

This compound represents a significant innovation in the field of antibiotics due to its novel benzoxaborole structure and its unique tRNA-trapping mechanism of action against LeuRS. This provides a clear advantage against pathogens that have developed resistance to other drug classes. While its clinical development has faced significant hurdles, particularly with resistance emergence in Gram-negative bacteria and insufficient efficacy in treatment-refractory MAC lung disease, the compound's potent in vitro and in vivo activity against pathogens of high unmet need, such as M. abscessus and B. pseudomallei, ensures its continued relevance. The strategic exploration of this compound for melioidosis and the insights gained from its development journey will continue to inform the broader field of anti-infective research and the promising future of boron-based chemistry in medicine.

References

- 1. In Vivo Assessment of Drug Efficacy against Mycobacterium abscessus Using the Embryonic Zebrafish Test System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 3. Frontiers | The Diverse Cellular and Animal Models to Decipher the Physiopathological Traits of Mycobacterium abscessus Infection [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Evaluation of Surrogate Animal Models of Melioidosis [frontiersin.org]

- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. Efficacy of this compound against Mycobacterium abscessus is increased with norvaline | PLOS Pathogens [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Deciphering and Imaging Pathogenesis and Cording of Mycobacterium abscessus in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Efficacy of this compound against Mycobacteroides abscessus in a mouse model of lung infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. an2therapeutics.com [an2therapeutics.com]

- 14. AN2 Therapeutics halts Phase III enrolment for trial of this compound [clinicaltrialsarena.com]

- 15. journals.asm.org [journals.asm.org]

- 16. an2therapeutics.com [an2therapeutics.com]

- 17. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Efficacy of this compound against Mycobacterium abscessus is increased with norvaline - PMC [pmc.ncbi.nlm.nih.gov]

- 20. an2therapeutics.com [an2therapeutics.com]

- 21. 593. Population Pharmacokinetic Model Development for this compound and Mycobacterium avium Complex (MAC) Lung Disease Patients Using Data from Phase 1 and 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Epetraborole In Vitro Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole is a novel boron-containing antimicrobial agent that inhibits bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][3][4] This unique mechanism of action makes it a promising candidate for the treatment of infections caused by various pathogens, including multidrug-resistant Gram-negative bacteria and nontuberculous mycobacteria (NTM).[3][5] These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound, primarily focusing on the broth microdilution method as guided by the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action

This compound targets and inhibits leucyl-tRNA synthetase (LeuRS).[1][2] This enzyme is crucial for the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By inhibiting LeuRS, this compound effectively halts protein production, leading to the cessation of bacterial growth and replication.[1]

Caption: Mechanism of action of this compound.

In Vitro Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various bacterial species as reported in recent studies.

Table 1: this compound MIC Distribution for Mycobacterium abscessus

| Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| 147 | 0.03 - 0.25 | 0.06 | 0.12 | [6][7][8] |

Table 2: this compound MIC Distribution for Mycobacterium avium Complex (MAC)

| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| 110 | 0.25 - 16 | 2 | 4 | [9] |

| 51 | Not Specified | 2 | 8 | [10] |

Table 3: this compound MIC Distribution for Burkholderia pseudomallei

| Number of Isolates | MIC Range (µg/mL) | Modal MIC (µg/mL) | Reference |

| 13 clinical, 3 reference | 0.25 - 4 | 1 | [1][11] |

Experimental Protocols

Broth Microdilution MIC Testing for Nontuberculous Mycobacteria (NTM)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M24-A3 for the susceptibility testing of mycobacteria.[12][13]

Materials:

-

This compound analytical powder

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Oleic acid-albumin-dextrose-catalase (OADC) supplement (5%)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension

-

Sterile deionized water or appropriate solvent for this compound

-

Incubator (36 ± 1 °C with 5% CO₂)

-

Plate reader or manual reading mirror

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1 mg/mL.[14]

-

Filter-sterilize the stock solution through a 0.22-µm filter.

-

-

Preparation of Microtiter Plates:

-

Perform two-fold serial dilutions of the this compound stock solution in CAMHB supplemented with 5% OADC to achieve the desired final concentration range in the microtiter plates.[13][14]

-

The final volume in each well should be 100 µL.

-

Include a growth control well (no drug) and a sterility control well (no bacteria) for each isolate tested.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute the suspension to achieve a final inoculum concentration of approximately 1-5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.

-

Seal the plates to prevent evaporation.

-

Incubate the plates at 36 ± 1 °C in a 5% CO₂ atmosphere for 7 to 10 days, or until sufficient growth is observed in the growth control well.[13]

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Read the plates visually using a reading mirror or with a plate reader.

-

Caption: Broth Microdilution Workflow.

Checkerboard Synergy Testing

This method can be used to assess the interaction between this compound and other antimicrobial agents.

Procedure:

-

Prepare serial dilutions of this compound in one direction of a 96-well plate and the second antimicrobial agent in the perpendicular direction.

-

Inoculate the plate with the test organism as described in the broth microdilution protocol.

-

Following incubation, determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, indifference, or antagonism based on EUCAST criteria.[12]

-

Synergy: FIC index ≤ 0.5

-

Additive: 0.5 < FIC index ≤ 1

-

Indifference: 1 < FIC index ≤ 2

-

Antagonism: FIC index > 2

Quality Control

For all susceptibility testing, it is crucial to include appropriate quality control (QC) strains with known MIC values to ensure the accuracy and reproducibility of the results. For M. abscessus testing, M. peregrinum ATCC 700686 has been used as a QC strain, with an expected this compound MIC range of 0.03–0.12 mg/L.[6]

Conclusion

The provided protocols and data offer a comprehensive resource for the in vitro evaluation of this compound's antimicrobial activity. Adherence to standardized methodologies, such as those outlined by CLSI, is essential for generating reliable and comparable susceptibility data. This information is critical for the continued development and potential clinical application of this compound in treating challenging bacterial infections.

References

- 1. This compound, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound by AN2 Therapeutics for Burkholderia pseudomallei Infections (Melioidosis): Likelihood of Approval [pharmaceutical-technology.com]

- 3. mdpi.com [mdpi.com]

- 4. EUCAST: Guidance Documents [eucast.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. academic.oup.com [academic.oup.com]

- 7. In vitro susceptibility of 147 international clinical Mycobacterium abscessus isolates to this compound and comparators by broth microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2064. In Vitro Susceptibility of Recent Mycobacterium abscessus Isolates to this compound (EBO) and Comparators by Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2135. This compound in vitro Activity Against Mycobacterium avium complex Recent Clinical Isolates from Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. an2therapeutics.com [an2therapeutics.com]

- 11. an2therapeutics.com [an2therapeutics.com]

- 12. an2therapeutics.com [an2therapeutics.com]

- 13. an2therapeutics.com [an2therapeutics.com]

- 14. Efficacy of this compound against Mycobacteroides abscessus in a mouse model of lung infection - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Susceptibility of Epetraborole: A Standardized Broth Microdilution Protocol

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole is a novel, boron-containing antimicrobial agent that inhibits the bacterial leucyl-tRNA synthetase, a crucial enzyme in protein synthesis.[1][2][3] Its potent in vitro activity against various bacteria, including multidrug-resistant strains, has positioned it as a promising candidate for treating challenging infections. This document provides a detailed, standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. This standardized protocol is essential for obtaining reproducible and comparable MIC data, which is critical for the preclinical and clinical development of new antimicrobial agents like this compound. The following sections detail the necessary reagents, equipment, and a step-by-step protocol for performing the assay, along with guidelines for data interpretation and quality control.

Data Presentation: this compound MIC Values

The following tables summarize the in vitro activity of this compound against various bacterial species as determined by the broth microdilution method.

Table 1: this compound MIC Distribution for Mycobacterium abscessus [1][4][5]

| Statistic | MIC (mg/L) |

| Range | 0.03 - 0.25 |

| MIC50 | 0.06 |

| MIC90 | 0.12 |

Table 2: this compound MIC Distribution for Mycobacterium avium Complex (MAC) [2][6]

| Statistic | MIC (µg/mL) |

| Range | 0.25 - 16 |

| MIC50 | 2 |

| MIC90 | 4 |

Table 3: Quality Control Ranges for this compound

| Quality Control Strain | MIC Range (mg/L) |

| Mycobacterium peregrinum ATCC 700686 | 0.03 - 0.12[4] |

| Pseudomonas aeruginosa ATCC 27853 | 2[7] |

Experimental Workflow Diagram

Caption: Workflow for this compound MIC determination.

Experimental Protocols

Preparation of Media and Reagents

-

Broth Medium: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. For fastidious organisms like mycobacteria, supplement the CAMHB with 5% oleic acid-albumin-dextrose-catalase (OADC).[2] Sterilize by autoclaving.

-

This compound Stock Solution: Aseptically prepare a stock solution of this compound in sterile deionized water.[8] The concentration of the stock solution should be at least 10 times the highest concentration to be tested. Filter-sterilize the stock solution through a 0.22-µm filter.

Inoculum Preparation

-

Bacterial Culture: From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspension: Transfer the colonies to a tube containing sterile saline or broth.

-

Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

-

Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. For Mycobacterium abscessus, a final inoculum of 10⁵ CFU is used.[8]

Broth Microdilution Assay

-

Plate Preparation: Use sterile 96-well microtiter plates. Add 50 µL of the appropriate broth to all wells except the first column.

-